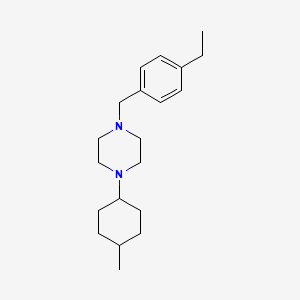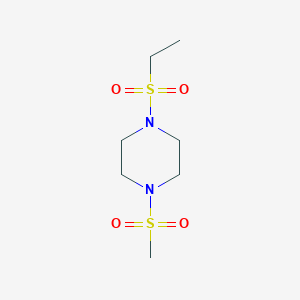
1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine is a chemical compound that features a piperazine ring substituted with a benzodioxole group and a pentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine typically involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The pentan-3-yl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole group.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Alkylated derivatives with various substituents on the piperazine ring.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole group may play a role in binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-(butan-2-yl)piperazine
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-(hexan-4-yl)piperazine
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentan-3-yl group differentiates it from other similar compounds and may influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-pentan-3-ylpiperazine |
InChI |
InChI=1S/C17H26N2O2/c1-3-15(4-2)19-9-7-18(8-10-19)12-14-5-6-16-17(11-14)21-13-20-16/h5-6,11,15H,3-4,7-10,12-13H2,1-2H3 |
InChI Key |
AYUQXCMIQPFKMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(furan-2-yl)-N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}prop-2-enamide](/img/structure/B10883407.png)
![2-[(3-Bromo-4-methoxybenzyl)amino]butan-1-ol](/img/structure/B10883409.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B10883414.png)
![Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10883419.png)
![3-[Benzyl(methyl)amino]-N~1~-(4-fluorophenyl)propanamide](/img/structure/B10883424.png)


![1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10883440.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine](/img/structure/B10883462.png)
![(4-Benzylpiperidin-1-yl)[1-(4-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10883477.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B10883487.png)
